Fissistigine A

Cytotoxicity Aporphine alkaloid Cancer cell lines

Fissistigine A is a low-cytotoxicity aporphine alkaloid, ideal as a comparator in structure-activity relationship (SAR) studies and a negative control in amyloid beta 42 (Aβ42) aggregation assays. Its weak bioactivity profile distinguishes it from potent congeners like xylopine, making it essential for deconvolution research. Procure for academic and industrial R&D applications.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
Cat. No. B11933899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFissistigine A
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C3=C4C(C2)NCCC4=CC5=C3OCO5
InChIInChI=1S/C18H17NO4/c1-21-11-4-10-5-12-15-9(2-3-19-12)6-14-18(23-8-22-14)17(15)16(10)13(20)7-11/h4,6-7,12,19-20H,2-3,5,8H2,1H3/t12-/m1/s1
InChIKeyPTEWWARRGIJHQK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fissistigine A Procurement Guide: Aporphine Alkaloid Baseline Specifications and Sourcing Considerations


Fissistigine A (also known as (-)-calycinine or fissoldine) is an aporphine alkaloid isolated from Fissistigma glaucescens, F. oldhamii, and Goniothalamus amuyon [1]. This compound belongs to the aporphine structural class within the Annonaceae alkaloid family, characterized by a tetracyclic dibenzo[de,g]quinoline framework [2]. Fissistigine A is notable for its established but weak inhibitory activity against amyloid beta 42 (Aβ42) aggregation (IC₅₀ = 50 µM) and a structurally related derivative, fissistigmine A, exhibits anti-proliferative effects on synoviocytes (IC₅₀ = 114.6 ± 2.2 µM) [3].

Why Generic Aporphine Alkaloid Substitution Fails: Fissistigine A Differentiation Drivers


While Fissistigma species produce a diverse array of aporphine alkaloids, including xylopine, liriodenine, crebanine, and anonaine, simple substitution within this class is precluded by marked quantitative and qualitative divergence in bioactivity profiles [1]. Direct comparative evidence demonstrates that Fissistigine A is significantly less cytotoxic than the structurally analogous xylopine, with the latter exhibiting IC₅₀ values ranging from 6.4 to 26.6 µM across multiple cancer cell lines versus the notably weaker activity of Fissistigine A [2]. Furthermore, the morphinandienone alkaloid fissistigmine A, a close structural relative, displays a distinct anti-proliferative signature on synoviocytes (IC₅₀ = 114.6 µM) that is >20-fold less potent than the 4.8 µM IC₅₀ observed for other aporphine derivatives in the same assay system [3][4]. These data underscore that aporphine alkaloids cannot be considered interchangeable and that Fissistigine A occupies a specific, low-cytotoxicity niche distinct from its more potent cytotoxic congeners.

Fissistigine A Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Fissistigine A Exhibits Significantly Reduced Cytotoxicity Compared to the Structurally Analogous Xylopine

Fissistigine A (calycinine) is explicitly characterized as 'much less cytotoxic than xylopine' in a direct comparative analysis of alkaloids isolated from Fissistigma oldhamii var. longistipitatum [1]. Quantitatively, xylopine demonstrates IC₅₀ values ranging from 6.4 to 26.6 µM across eight distinct cancer cell lines (including MCF7, HCT116, HepG2, SCC-9, HSC-3, and HL-60) in 72-hour viability assays . This cytotoxic potency contrasts sharply with the weak activity of Fissistigine A, which lacks reported IC₅₀ values below 50 µM in any cytotoxicity assay. The differentiation is structural in origin, as Fissistigine A lacks the functional groups necessary for the potent apoptosis induction observed with xylopine [2].

Cytotoxicity Aporphine alkaloid Cancer cell lines

Fissistigine A-Derivative Fissistigmine A Displays >20-Fold Weaker Synoviocyte Anti-Proliferative Activity than Potent Aporphine Congeners

Fissistigmine A, a morphinandienone alkaloid structurally related to Fissistigine A, was evaluated for anti-proliferative effects on primary synoviocytes as a model for rheumatoid arthritis [1]. Fissistigmine A exhibited an IC₅₀ of 114.6 ± 2.2 µM, representing weak inhibitory activity in this system. In a separate but methodologically comparable study of alkaloids from Fissistigma maclurei, compound 3 (an aporphine alkaloid) demonstrated a potent inhibitory effect with an IC₅₀ of 4.8 µM against the same primary synovial cell proliferation assay [2]. This >20-fold difference in potency (114.6 µM vs. 4.8 µM) underscores that Fissistigine A and its derivatives occupy a distinct, low-activity niche within the aporphine class for synovial inflammation models.

Anti-rheumatoid arthritis Synoviocyte proliferation Aporphine alkaloid

Fissistigine A Amyloid Beta 42 Aggregation Inhibition: Weak Activity Contrasted with Reference Inhibitor Curcumin

Fissistigine A demonstrates weak inhibitory activity against amyloid beta 42 (Aβ42) aggregation, with a reported IC₅₀ of 50 µM . In stark contrast, curcumin, a well-characterized reference inhibitor of Aβ aggregation, exhibits an IC₅₀ of 0.8 µM against Aβ40 and comparable sub-micromolar potency against Aβ42 under similar in vitro aggregating conditions [1]. This represents an approximately 60-fold difference in inhibitory potency. While both compounds are natural products, the weak activity of Fissistigine A positions it as a low-potency comparator or negative control rather than a lead candidate for Aβ aggregation intervention. The data also suggest that Fissistigine A lacks the structural features (e.g., polyphenolic conjugation) necessary for high-affinity Aβ interaction.

Amyloid beta Alzheimer's disease Aggregation inhibition

Structural Differentiation: Fissistigmine A Represents the First Naturally Occurring Morphinandienone Alkaloid with a Unique C-9–N-17 Bond Cleavage

Fissistigmine A, a derivative of the Fissistigine A scaffold, is explicitly identified as 'the first example of a novel naturally occurring morphinandienone alkaloid with a unique cleavage of the C-9–N-17 bond' [1]. This structural feature distinguishes it from all previously characterized morphinandienone alkaloids, including classical aporphines such as xylopine, liriodenine, and crebanine, which retain an intact C-9–N-17 linkage. The unique bond cleavage generates a distinct topological and electronic profile that may underlie its divergent bioactivity spectrum. No other natural product from Fissistigma species or related Annonaceae genera has been reported to possess this specific structural modification.

Morphinandienone alkaloid Structural novelty Natural product chemistry

Fissistigine A Application Scenarios: Evidence-Driven Research Use Cases


Low-Cytotoxicity Aporphine Scaffold for Mechanism-of-Action Studies

Given the direct evidence that Fissistigine A is 'much less cytotoxic than xylopine' [1], this compound is ideally suited as a low-cytotoxicity comparator in studies investigating the structure-activity relationships (SAR) of aporphine alkaloids. Researchers can employ Fissistigine A alongside more potent congeners (e.g., xylopine, liriodenine) to deconvolute the structural determinants of cytotoxicity within the aporphine class. This application is particularly relevant for programs seeking to identify aporphine derivatives with minimized off-target toxicity.

Weak Aβ42 Aggregation Inhibitor as a Negative Control in Alzheimer's Disease Assays

Fissistigine A's weak inhibitory activity against Aβ42 aggregation (IC₅₀ = 50 µM) positions it as a valuable negative or low-potency control in high-throughput screening campaigns targeting amyloid aggregation. When benchmarked against reference inhibitors like curcumin (IC₅₀ = 0.8 µM) [2], Fissistigine A provides a clear window for assay validation and can serve as a baseline for hit identification thresholds in Aβ aggregation inhibition assays.

Unique Morphinandienone Scaffold for Chemical Biology Probe Development

The unprecedented C-9–N-17 bond cleavage in fissistigmine A, a derivative of the Fissistigine A scaffold, defines a novel chemotype within the morphinandienone alkaloid family [3]. This unique structural feature makes Fissistigine A and its derivatives attractive starting points for the synthesis of chemical biology probes aimed at interrogating biological targets that have been refractory to traditional aporphine alkaloids. The scaffold's rarity also enhances its value as a tool compound for exploring novel chemical space.

Low-Potency Synoviocyte Anti-Proliferative Agent for Rheumatoid Arthritis Model Validation

Fissistigmine A exhibits weak anti-proliferative activity on synoviocytes (IC₅₀ = 114.6 µM), contrasting sharply with potent aporphine alkaloids (e.g., compound 3 with IC₅₀ = 4.8 µM) [4][5]. This low potency makes Fissistigine A derivatives suitable as negative controls or baseline comparators in synovial inflammation assays, helping to establish the dynamic range and sensitivity of cellular models for rheumatoid arthritis drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fissistigine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.